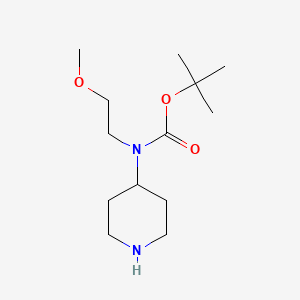

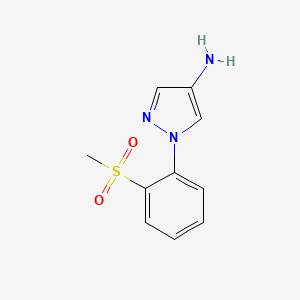

![molecular formula C14H20N2O3 B1524005 Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate CAS No. 78626-99-0](/img/structure/B1524005.png)

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

Vue d'ensemble

Description

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is a chemical compound with the IUPAC name benzyl (1S)-2-(isopropylamino)-1-methyl-2-oxoethylcarbamate . It has a molecular weight of 264.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.100±0.06 g/cm3 . The predicted boiling point is 468.0±38.0 °C .Applications De Recherche Scientifique

Stereoselective Synthesis and Electrophilic Substitution

- Benzyl N,N-diisopropylcarbamates undergo facile syn-carbolithiation, producing lithiated benzyl carbamates that can be trapped with different electrophiles. This process observes moderate enantiofacial differentiation when conducted in the presence of chiral diamines, indicating its utility in stereoselective synthesis (Peters et al., 2002).

Isoindolinone Formation

- Isopropyl carbamates derived from benzylamines facilitate isoindolinone formation via Bischler-Napieralski-type cyclization. This conversion, discussed alongside a proposed mechanism, underscores the compound's relevance in the synthesis of isoindolinones, a core structure in many bioactive compounds (Adachi et al., 2014).

Catalytic Applications

- The compound has shown significant utility in catalytic applications, particularly in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, facilitating the formation of various nitrogen-containing heterocycles with high yield and selectivity (Zhang et al., 2006).

Antineoplastic and Antifilarial Agents

- Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, synthesized via the reaction with appropriate alcohols or amines, have been identified as potential antineoplastic and antifilarial agents. This research highlights the compound's potential in developing treatments for cancer and parasitic infections (Ram et al., 1992).

Mechanochemical Synthesis

- Mechanochemical methods have been employed for the eco-friendly synthesis of carbamates, including N-methyl-O-benzyl carbamate, showcasing an innovative and sustainable approach to carbamate synthesis that could have implications for green chemistry practices (Lanzillotto et al., 2015).

Drug Delivery Systems

- Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate derivatives have been explored for their utility in drug delivery systems, particularly in the design of prodrugs that can improve solubility, enhance plasma half-lives, and facilitate targeted drug release (Greenwald et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXPRKOAOWOKGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

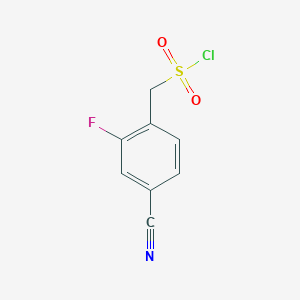

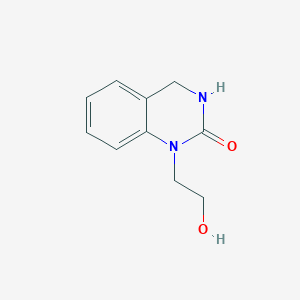

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)